5-(2-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
5-(2-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyridoindoles This compound is characterized by its unique structure, which includes a pyrimidoindole core substituted with fluorobenzyl, methyl, and phenylpropyl groups
Scientific Research Applications
5-(2-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common approach is the Fe-catalyzed protocol, which uses indole-2-carboxylic derivatives as starting materials. The process involves intramolecular N–H/C–H coupling, where indole-2-carboxenamines are transformed into pyrido[2,3-b]indol-4-ones through a carbonyl 1,2-migration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis would likely involve optimizing the reaction conditions to achieve high yields and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions could result in various substituted derivatives of the original compound.
Mechanism of Action
The mechanism of action of 5-(2-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, or other proteins that play crucial roles in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]indol-4-ones: These compounds share a similar core structure but differ in their substituents.
Indolo[3,2-b]quinolines: These compounds have a related structure and can be synthesized using similar methods.
Uniqueness
5-(2-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-8-methyl-3-(2-phenylpropyl)pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O/c1-18-12-13-24-22(14-18)25-26(31(24)16-21-10-6-7-11-23(21)28)27(32)30(17-29-25)15-19(2)20-8-4-3-5-9-20/h3-14,17,19H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIWEWUAENDGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC(C)C4=CC=CC=C4)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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